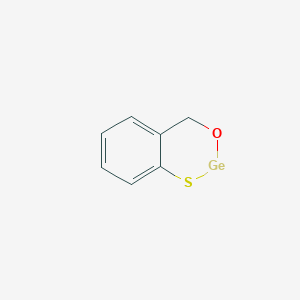
4H-3,1,2lambda~2~-Benzoxathiagermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1,2lambda~2~-Benzoxathiagermine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1,2lambda~2~-Benzoxathiagermine typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure. Another method involves the use of methyl anthranilate, which is converted to thiourea derivatives before undergoing thiazine ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-3,1,2lambda~2~-Benzoxathiagermine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzoxathiagermine derivatives depending on the reagents used.
Scientific Research Applications
4H-3,1,2lambda~2~-Benzoxathiagermine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-3,1,2lambda~2~-Benzoxathiagermine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heteroatoms can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-one: Similar structure but lacks the oxygen atom in the ring.
4H-3,1-Benzoxazin-4-one: Contains an oxygen atom but lacks the sulfur atom.
2-Amino-4H-3,1-Benzoxazin-4-one: Known for its enzyme inhibitory properties.
Uniqueness
4H-3,1,2lambda~2~-Benzoxathiagermine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
322-42-9 |
|---|---|
Molecular Formula |
C7H6GeOS |
Molecular Weight |
210.82 g/mol |
InChI |
InChI=1S/C7H6GeOS/c1-2-4-7-6(3-1)5-9-8-10-7/h1-4H,5H2 |
InChI Key |
DAGMROPUVGSGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S[Ge]O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















